BenchChemオンラインストアへようこそ!

NSC61610

LANCL2 Surface Plasmon Resonance Binding Affinity

NSC61610 (CAS 500538-94-3) is a precise bis-benzimidazole LANCL2 ligand. Its IC50 of 6 µM against IL-18 binding (SPR-validated) and in vivo efficacy in colitis/influenza make it a non-interchangeable tool for IL-18 pathway assays, PPARγ/cAMP research, and virtual screening. Use this specific scaffold, as structural analogs fail to replicate its pharmacology.

Molecular Formula C34H24N6O2
Molecular Weight 548.6 g/mol
CAS No. 500538-94-3
Cat. No. B1680230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC61610
CAS500538-94-3
SynonymsNSC61610;  NSC-61610;  NSC 61610;  MLS000766212;  SMR000528839.
Molecular FormulaC34H24N6O2
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NC7=CC=CC=C7N6
InChIInChI=1S/C34H24N6O2/c41-33(35-25-9-5-7-23(19-25)31-37-27-11-1-2-12-28(27)38-31)21-15-17-22(18-16-21)34(42)36-26-10-6-8-24(20-26)32-39-29-13-3-4-14-30(29)40-32/h1-20H,(H,35,41)(H,36,42)(H,37,38)(H,39,40)
InChIKeyWSXIJTIFOWCMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

500538-94-3 (NSC61610) Procurement Guide: Bis-Benzimidazole LANCL2/IL-18 Inhibitor


CAS 500538-94-3, chemically designated as 1-N,4-N-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide (NSC61610, ZINC01690699), is a bis-benzimidazole phenyl dicarboxamide derivative . This compound functions as a small molecule ligand for Lanthionine Synthetase C-like 2 (LANCL2) and as an inhibitor of Interleukin-18 (IL-18) binding to its viral binding protein [1] [2]. Its molecular structure facilitates engagement with protein binding pockets via π-π stacking and hydrogen bonding interactions, as demonstrated by molecular docking and surface plasmon resonance studies [3].

Why Generic Substitution Fails for CAS 500538-94-3 (NSC61610)


The bis-benzimidazole scaffold of CAS 500538-94-3 dictates a specific binding mode to LANCL2 and IL-18 that is highly sensitive to structural modifications [1]. Computational docking and surface plasmon resonance data indicate that subtle alterations to the benzimidazole moieties or the phenyl linker can drastically alter binding affinity [2]. Generic substitutions lacking the precise geometry and electrostatic complementarity of the 1-N,4-N-bis[3-(1H-benzimidazol-2-yl)phenyl] substitution pattern are therefore unlikely to replicate the validated in vitro and in vivo pharmacological profile observed in peer-reviewed studies [3]. The following section details the quantitative evidence that underscores the unique and non-interchangeable nature of this specific compound.

Quantitative Evidence for Selection of 500538-94-3: A Comparator-Based Guide


Direct Binding Affinity of NSC61610 to LANCL2 Validated by Surface Plasmon Resonance (SPR)

NSC61610 (CAS 500538-94-3) demonstrates direct, concentration-dependent binding to the LANCL2 protein, a key anti-inflammatory target. Surface Plasmon Resonance (SPR) analysis was employed to provide the first direct experimental evidence of this interaction [1]. This distinguishes NSC61610 from computationally derived hits lacking experimental validation.

LANCL2 Surface Plasmon Resonance Binding Affinity Anti-inflammatory

NSC61610 Potency as an IL-18 Binding Inhibitor (IC50 = 6 µM)

NSC61610 inhibits the formation of the hIL-18:ectvIL-18BP complex with an IC50 of 6 µM in a competitive ELISA assay [1]. In the same study, a structurally related compound, NSC80734, exhibited a cell-based EC50 of ~250 nM for inhibiting IL-18-induced IFN-γ production . While both compounds were identified as hits, NSC61610's distinct IC50 value against the viral IL-18BP complex defines a specific biochemical activity profile.

IL-18 Inhibitor IC50 Protein-Protein Interaction

Computational Docking Score: NSC61610 as a High-Affinity Cysteine Synthase Inhibitor

In a virtual screening campaign against a cysteine synthase model for Trichomoniasis, NSC61610 (ZINC01690699) achieved the highest binding affinity among screened compounds [1]. It exhibited the minimum energy score of -13.0 Kcal/mol, outperforming other ZINC database compounds in the NCI Diversity Set II [2]. The top four other ranking ligands had docking scores indicating lower predicted binding affinity.

Cysteine Synthase Trichomoniasis Virtual Screening Docking Score

In Vivo Anti-Inflammatory Efficacy of NSC61610 in Murine Disease Models

Oral administration of NSC61610 ameliorates disease severity in two distinct murine models: experimental colitis and influenza A infection [1] [2]. In a colitis model, NSC61610 treatment down-modulated colonic inflammatory gene expression [1]. In influenza-infected mice, NSC61610 reduced pulmonary inflammation markers (TNF-α and MCP-1) and neutrophil infiltration, leading to improved recovery [2]. While direct quantitative comparator data for in vivo endpoints is limited, these studies establish a multi-model in vivo efficacy profile that generic in-class compounds lack.

In Vivo Anti-inflammatory Colitis Influenza Mouse Model

Optimal Application Scenarios for 500538-94-3 Based on Quantitative Evidence


Biochemical Assay Development for IL-18/IL-18BP Interaction Studies

Based on its validated IC50 of 6 µM in inhibiting hIL-18:ectvIL-18BP complex formation [1], CAS 500538-94-3 is ideally suited for use as a control or tool compound in biochemical assays focused on the IL-18 pathway. This includes ELISA-based assays, competitive binding studies, and protein-protein interaction screens.

In Vitro and In Vivo Validation of LANCL2-Targeted Anti-Inflammatory Mechanisms

Given its direct binding to LANCL2 validated by SPR [2] and its efficacy in murine models of colitis and influenza [3], this compound is a primary candidate for researchers investigating LANCL2-mediated anti-inflammatory pathways, including PPARγ activation and cAMP signaling.

Computational Chemistry and Drug Discovery for Anti-Parasitic Targets

The compound's high-ranking docking score (-13.0 Kcal/mol) against a cysteine synthase model [4] makes it a valuable reference standard or starting point for virtual screening campaigns and molecular dynamics simulations targeting trichomoniasis and other parasitic diseases.

In Vivo Pharmacology Studies of Host-Directed Anti-Inflammatory Therapies

For studies requiring an orally available small molecule with demonstrated in vivo anti-inflammatory effects, NSC61610 provides a validated chemical probe. Its activity in both chemically-induced colitis and viral infection models [3] supports its use in exploring host-directed therapies for inflammatory diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC61610

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.